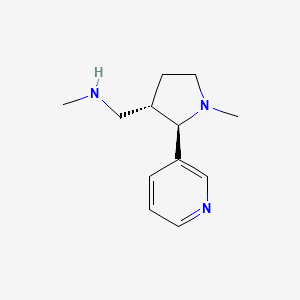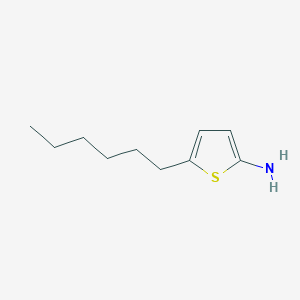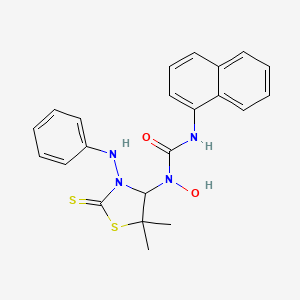
N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N'-(1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring, an aniline group, and a naphthyl moiety, suggests it may have interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Aniline Group: The aniline group can be introduced via nucleophilic substitution reactions.
Attachment of the Naphthyl Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aniline group.
Reduction: Reduction reactions can occur, especially at the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and reactivity.
作用机制
The mechanism of action of “N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” would depend on its specific biological target. Generally, thiazolidinone derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the aniline and naphthyl groups may enhance binding affinity to specific molecular targets.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Studied for their antimicrobial and anticancer activities.
Naphthyl Ureas: Explored for their potential as enzyme inhibitors.
Uniqueness
The uniqueness of “N-(3-anilino-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-N-hydroxy-N’-(1-naphthyl)urea” lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C22H22N4O2S2 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
1-(3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-hydroxy-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H22N4O2S2/c1-22(2)19(25(21(29)30-22)24-16-11-4-3-5-12-16)26(28)20(27)23-18-14-8-10-15-9-6-7-13-17(15)18/h3-14,19,24,28H,1-2H3,(H,23,27) |
InChI 键 |
JCXUXWREPDYIBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C(=S)S1)NC2=CC=CC=C2)N(C(=O)NC3=CC=CC4=CC=CC=C43)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


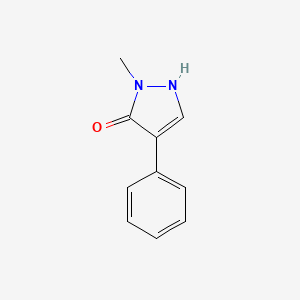
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
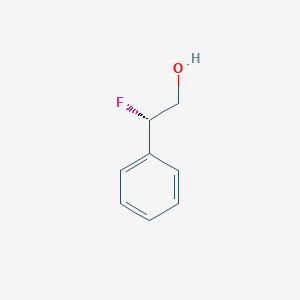
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)

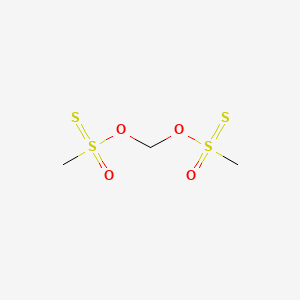

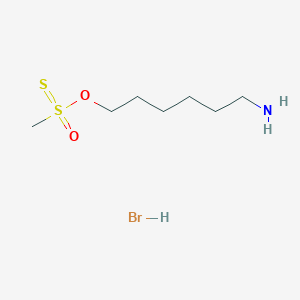
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)


